molecular formula C13H14N2 B182579 2-(2-Pyridin-2-ylethyl)aniline CAS No. 50385-28-9

2-(2-Pyridin-2-ylethyl)aniline

Cat. No.: B182579
CAS No.: 50385-28-9
M. Wt: 198.26 g/mol
InChI Key: KDAOXFXGTWSXIF-UHFFFAOYSA-N
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Description

2-(2-Pyridin-2-ylethyl)aniline is an organic compound with the molecular formula C13H14N2 It consists of a pyridine ring attached to an aniline moiety through an ethyl linker

Scientific Research Applications

2-(2-Pyridin-2-ylethyl)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The safety data sheet for aniline, a derivative of 2-(2-Pyridin-2-ylethyl)aniline, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .

Mode of Action

A related compound, 2-(pyridin-2-yl)aniline, has been used as a directing group in promoting c–h amination mediated by cupric acetate . This suggests that 2-(2-Pyridin-2-ylethyl)aniline might interact with its targets in a similar manner.

Biochemical Pathways

Related compounds have shown anti-fibrotic activities , suggesting that this compound might affect similar pathways.

Result of Action

, related compounds have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro. This suggests that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridin-2-ylethyl)aniline typically involves the reaction of 2-bromoethylpyridine with aniline under basic conditions. The reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate. The reaction is usually performed in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridin-2-ylethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine or aniline rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Reduced amines or hydrogenated products.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Pyridin-2-yl)aniline: Lacks the ethyl linker, which may affect its reactivity and binding properties.

    2-(2-Pyridin-2-ylethyl)pyrimidine: Contains a pyrimidine ring instead of an aniline moiety, leading to different chemical and biological properties.

    2-(2-Pyridin-2-ylethyl)benzene: Lacks the amino group, which can significantly alter its reactivity and applications.

Uniqueness

2-(2-Pyridin-2-ylethyl)aniline is unique due to the presence of both pyridine and aniline moieties connected by an ethyl linker. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-(2-pyridin-2-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-7,10H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAOXFXGTWSXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405860
Record name 2-[2-(Pyridin-2-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50385-28-9
Record name 2-[2-(Pyridin-2-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(o-nitrostyryl)pyridine (94.3 g., 0.42 mole) in 400 ml. of ethanol is reduced on a Parr hydrogenation apparatus employing 2 g. of 10% palladium on carbon catalyst to provide 2-(o-aminophenethyl)pyridine, m.p. 59°-61° C. The isolation of the pyridine product is carried out in the usual manner by collecting the catalyst and evaporating the ethanolic solvent.
Name
2-(o-nitrostyryl)pyridine
Quantity
94.3 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
catalyst
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0 (± 1) mol
Type
solvent
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